2-Chloro-n,n-diisobutylacetamide 2-Chloro-n,n-diisobutylacetamide
Brand Name: Vulcanchem
CAS No.: 5326-82-9
VCID: VC3709298
InChI: InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
SMILES: CC(C)CN(CC(C)C)C(=O)CCl
Molecular Formula: C10H20ClNO
Molecular Weight: 205.72 g/mol

2-Chloro-n,n-diisobutylacetamide

CAS No.: 5326-82-9

Cat. No.: VC3709298

Molecular Formula: C10H20ClNO

Molecular Weight: 205.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-n,n-diisobutylacetamide - 5326-82-9

Specification

CAS No. 5326-82-9
Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
IUPAC Name 2-chloro-N,N-bis(2-methylpropyl)acetamide
Standard InChI InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
Standard InChI Key ARVSNCMWOCPYNR-UHFFFAOYSA-N
SMILES CC(C)CN(CC(C)C)C(=O)CCl
Canonical SMILES CC(C)CN(CC(C)C)C(=O)CCl

Introduction

Chemical Properties and Structure

Molecular Structure

2-Chloro-N,N-diisobutylacetamide consists of an acetamide backbone with a chlorine atom substituted at the alpha position and two isobutyl groups attached to the nitrogen atom. The molecular structure reveals a central amide functional group with the characteristic carbonyl oxygen double-bonded to a carbon atom, which is in turn connected to a chloromethyl group .

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments. Table 1 summarizes the key physical and chemical properties of 2-Chloro-N,N-diisobutylacetamide.

Table 1: Physical and Chemical Properties of 2-Chloro-N,N-diisobutylacetamide

PropertyValue
Molecular FormulaC₁₀H₂₀ClNO
Molecular Weight205.72 g/mol
Physical AppearanceNot specifically described in available data
CAS Registry Number5326-82-9
Chemical StructureChlorinated acetamide with two isobutyl groups
Functional GroupsAmide, chloroalkyl

The compound's chemical behavior is influenced by the presence of the amide group, which can participate in hydrogen bonding, and the chlorine atom, which introduces reactivity for potential substitution reactions .

Identification and Nomenclature

Systematic Naming

The systematic IUPAC name for this compound is 2-chloro-N,N-bis(2-methylpropyl)acetamide, which precisely describes its chemical structure. The name indicates a chlorine atom at position 2 of the acetamide backbone with two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom .

Identifiers and Alternative Names

The compound is known by several identifiers and synonyms in chemical databases and literature. Table 2 presents these various identifiers.

Table 2: Chemical Identifiers and Alternative Names

Identifier TypeValue
CAS Number5326-82-9
InChIInChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
InChIKeyARVSNCMWOCPYNR-UHFFFAOYSA-N
SMILESCC(C)CN(CC(C)C)C(=O)CCl
Common Synonyms- N,N-diisobutylchloroacetamide
- 2-chloro-N,N-bis(2-methylpropyl)acetamide
- Acetamide, 2-chloro-N,N-bis(2-methylpropyl)-
- NSC4075

These identifiers are crucial for accurate database searches and unambiguous identification of the compound in scientific literature and chemical inventories .

Hazard TypeClassificationGHS Code
Respiratory EffectSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3H335
Skin EffectSkin Corrosion/Irritation Category 2H315
Eye EffectSerious Eye Damage/Eye Irritation Category 2H319

Synthesis and Preparation

Synthetic Routes

The primary synthetic route to 2-Chloro-N,N-diisobutylacetamide involves the reaction between diisobutylamine and chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine nitrogen acts as a nucleophile and attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride .

The reaction can be represented as:

Diisobutylamine + Chloroacetyl chloride → 2-Chloro-N,N-diisobutylacetamide + HCl

This synthesis method is typical for the preparation of N,N-disubstituted amides and provides a straightforward approach to obtaining the target compound .

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